N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
CAS No.: 352704-71-3
Cat. No.: VC21473360
Molecular Formula: C13H15N3O3S2
Molecular Weight: 325.4g/mol
* For research use only. Not for human or veterinary use.
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide - 352704-71-3](/images/no_structure.jpg)
Specification
CAS No. | 352704-71-3 |
---|---|
Molecular Formula | C13H15N3O3S2 |
Molecular Weight | 325.4g/mol |
IUPAC Name | N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide |
Standard InChI | InChI=1S/C13H15N3O3S2/c1-4-20-13-16-15-12(21-13)14-11(17)8-5-9(18-2)7-10(6-8)19-3/h5-7H,4H2,1-3H3,(H,14,15,17) |
Standard InChI Key | UQZBARSQABXYCF-UHFFFAOYSA-N |
SMILES | CCSC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC |
Canonical SMILES | CCSC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC |
Introduction
Chemical Structure and Properties
Structural Composition
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide consists of a central 1,3,4-thiadiazole ring connected to two key functional groups: an ethylsulfanyl group at the 5-position and a 3,5-dimethoxybenzamide moiety attached via an amide bond at the 2-position. The molecular structure reveals several key pharmacophoric elements that contribute to its potential biological activities .
The compound is characterized by the following molecular identifiers:
Parameter | Value |
---|---|
Molecular Formula | C₁₃H₁₅N₃O₃S₂ |
Molecular Weight | 325.4 g/mol |
Exact Mass | 325.055484 g/mol |
InChI | InChI=1S/C13H15N3O3S2/c1-4-20-13-16-15-12(21-13)14-11(17)8-5-9(18-2)7-10(6-8)19-3/h5-7H,4H2,1-3H3,(H,14,15,17) |
InChIKey | UQZBARSQABXYCF-UHFFFAOYSA-N |
The molecule contains three nitrogen atoms, three oxygen atoms, and two sulfur atoms, creating a heteroatom-rich structure with multiple potential hydrogen bond donors and acceptors .
Physical and Chemical Properties
Based on its structural composition and comparisons with similar thiadiazole derivatives, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide likely exhibits the following physicochemical properties:
Property | Characteristic |
---|---|
Physical State | Crystalline solid at room temperature |
Solubility | Moderately soluble in DMSO and other polar organic solvents; limited water solubility |
Stability | Relatively stable under standard conditions; sensitive to strong oxidizing agents |
Melting Point | Expected range: 180-220°C (based on similar compounds) |
Log P | Estimated between 2.5-3.5 (indicating moderate lipophilicity) |
The compound's solubility profile suggests it would require careful formulation considerations for any potential pharmaceutical applications.
Synthesis Methods
General Synthetic Approach
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide typically involves a multi-step process that can be divided into two main phases: formation of the 1,3,4-thiadiazole core and subsequent functionalization with the dimethoxybenzamide group.
Based on established methods for similar compounds, the synthesis pathway likely includes:
-
Formation of 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine from thiosemicarbazide derivatives
-
Preparation of 3,5-dimethoxybenzoyl chloride from the corresponding benzoic acid
-
Coupling reaction between the amine and acid chloride to form the target amide
Detailed Synthetic Procedure
A probable synthetic route adapted from literature procedures for similar thiadiazole derivatives can be outlined as follows:
Step 1: Preparation of 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine
A reaction mixture containing thiosemicarbazide and an appropriate precursor in ethanol with tert-butyl hydroperoxide is stirred at room temperature. After completion (monitored by TLC), the solvent is evaporated, and the product is extracted and purified by column chromatography .
Step 2: Preparation of 3,5-dimethoxybenzoyl chloride
3,5-Dimethoxybenzoic acid is treated with thionyl chloride under reflux conditions to yield the corresponding acid chloride.
Step 3: Amide Formation
The 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine is reacted with 3,5-dimethoxybenzoyl chloride in the presence of a base (typically triethylamine) in dichloromethane at 0-25°C to yield the target compound. The product is purified by recrystallization or column chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable structural information about N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide. The available data indicates:
Parameter | Value |
---|---|
NMR Spectrometer Frequency | 300.135 MHz |
Observed Nucleus | ¹H |
Solvent | DMSO-d₆ |
Temperature | 318°C |
NMR Offset | 15.328 ppm |
The proton NMR spectrum would likely show characteristic signals for the ethyl group (triplet and quartet), methoxy groups (singlets), aromatic protons, and the amide NH proton, providing confirmation of the compound's structure .
Biological Activities and Applications
Antimicrobial Properties
Based on research conducted on structurally similar thiadiazole derivatives, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide may exhibit significant antimicrobial activity against various pathogens. Thiadiazole compounds are known to interact with microbial cell membranes and disrupt essential enzymatic processes.
Potential antimicrobial mechanisms include:
-
Inhibition of cell wall synthesis
-
Disruption of membrane integrity
-
Interference with nucleic acid synthesis
-
Inhibition of metabolic enzymes
The presence of the ethylsulfanyl group potentially enhances lipophilicity, facilitating penetration through microbial cell membranes.
Anti-inflammatory and Analgesic Effects
The dimethoxybenzamide component of the molecule suggests potential anti-inflammatory and analgesic properties. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and modulate pain response pathways.
Comparative studies with related compounds indicate these effects may operate through:
-
Inhibition of cyclooxygenase enzymes
-
Modulation of inflammatory mediator release
-
Interference with pain signaling mechanisms
Structure-Activity Relationship Analysis
Key Structural Features
The biological activity of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide is influenced by several key structural components:
-
1,3,4-Thiadiazole Ring:
-
Provides rigidity to the molecule
-
Offers hydrogen bond acceptor sites
-
Contributes to metabolic stability
-
-
Ethylsulfanyl Group:
-
Enhances lipophilicity
-
Provides additional binding interactions
-
Influences pharmacokinetic properties
-
-
3,5-Dimethoxybenzamide Moiety:
-
Contributes to specific target binding
-
Provides hydrogen bond donor/acceptor sites
-
May enhance membrane permeability
-
Comparison with Positional Isomers
The positioning of the methoxy groups on the benzamide ring significantly influences biological activity. A comparison with positional isomers reveals important structure-activity relationships:
Compound | Methoxy Positions | Characteristic Differences |
---|---|---|
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide | 3,5 | Symmetrical substitution pattern; potential for distinct receptor interactions |
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide | 2,4 | Adjacent and para substitution; different electronic effects on the amide bond |
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide | 3,4 | Catechol-like structure; potential for different hydrogen bonding patterns |
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide | 2,3 | Adjacent substitution; potential steric effects on conformation |
Molecular Modeling and Docking Studies
Computational Analysis
Molecular modeling techniques provide insights into the three-dimensional structure and potential biological interactions of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide. Based on established computational methods used for similar compounds, the following properties can be predicted:
Property | Predicted Value | Significance |
---|---|---|
Topological Polar Surface Area (TPSA) | ~105-115 Ų | Indicator of membrane permeability |
Hydrogen Bond Donors | 1 | Contributes to target binding |
Hydrogen Bond Acceptors | 6 | Enhances interaction potential |
Rotatable Bonds | 5 | Affects conformational flexibility |
Lipinski Rule Compliance | Yes | Suggests drug-likeness |
These parameters suggest favorable pharmacokinetic properties for potential drug development .
Comparative Analysis with Similar Compounds
Structural Analogues
A comparison with structurally related compounds provides valuable insights into the potential properties and applications of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide:
This comparison highlights how subtle structural modifications can significantly influence the physicochemical properties and biological activities of these compounds .
Pharmacophore Analysis
Based on the analysis of related compounds with established biological activities, several key pharmacophoric features can be identified for N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide:
-
The 1,3,4-thiadiazole ring as a rigid scaffold
-
The amide bond as a hydrogen bond donor/acceptor
-
The ethylsulfanyl group as a hydrophobic element
-
The methoxy groups as hydrogen bond acceptors and electronic modulators
These elements collectively form a pharmacophore model that could guide further structural optimization for specific biological targets .
Future Research Directions
Synthetic Modifications
Future research on N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide could explore several synthetic modifications to enhance its properties:
-
Variation of the alkyl chain length in the alkylsulfanyl group to optimize lipophilicity
-
Introduction of additional functional groups on the aromatic ring to modulate electronic properties
-
Replacement of methoxy groups with other substituents (e.g., halogens, trifluoromethoxy) to alter metabolic stability
-
Incorporation of the compound into hybrid molecules with complementary pharmacophores
These modifications could lead to derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Biological Investigation
Comprehensive biological evaluation would be essential to fully characterize the potential applications of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide:
-
Antimicrobial screening against diverse pathogens including resistant strains
-
Anti-inflammatory assays to evaluate cytokine inhibition and other mechanisms
-
Anticancer testing against multiple cell lines to determine selectivity
-
Enzyme inhibition studies to identify specific molecular targets
-
In vivo studies to assess pharmacokinetics, efficacy, and safety
These investigations would provide a more complete understanding of the compound's biological profile and guide its potential development for specific applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume